N-Demethylloine, also known as norloline (CAS 4839-19-4), is a loline alkaloid with the molecular formula C7H12N2O. It is a naturally occurring, saturated 1-aminopyrrolizidine characterized by a unique, strained ether bridge between C-2 and C-7.
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
CAS No.1401-58-7
Cat. No.B12103466
⚠ Attention: For research use only. Not for human or veterinary use.
N-Demethylloine (CAS 1401-58-7) Procurement Guide: A Foundational Loline Alkaloid
N-Demethylloine, also known as norloline (CAS 4839-19-4), is a loline alkaloid with the molecular formula C7H12N2O [1]. It is a naturally occurring, saturated 1-aminopyrrolizidine characterized by a unique, strained ether bridge between C-2 and C-7 [2]. Isolated from grasses such as Lolium cuneatum and Lolium temulentum [1], this primary amino compound serves as the biosynthetic and chemical precursor to a family of insecticidal alkaloids [REFS-3, REFS-4].
[1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 906672, Norloline. View Source
[2] Schardl, C. L., Grossman, R. B., Nagabhyru, P., Faulkner, J. R., & Mallik, U. P. (2007). Loline alkaloids: Currencies of mutualism. Phytochemistry, 68(7), 980-996. View Source
[3] Bush, L. P., Fannin, F. F., Siegel, M. R., Dahlman, D. L., & Burton, H. R. (1993). Chemistry, occurrence and biological effects of saturated pyrrolizidine alkaloids associated with endophyte-grass interactions. Agriculture, Ecosystems & Environment, 44(1-4), 81-102. View Source
[4] Ye, J. L., et al. (2016). The asymmetric total synthesis of (+)-N-acetyl norloline. Chemical Communications, 52(3), 561-563. View Source
Why N-Demethylloine Cannot Be Substituted with Other Loline Alkaloids in Research
The loline alkaloid family exhibits a strong structure-activity relationship (SAR), making interchangeability impossible for precise research applications. While N-methylated and N-acylated lolines like N-formylloline (NFL) and N-acetylloline (NAL) are the primary bioactive agents with insecticidal activity comparable to nicotine [REFS-1, REFS-2], N-Demethylloine is the fundamental scaffold from which they are synthesized [3]. Its distinct physicochemical properties, including a higher pKa and different solubility profile due to its primary amine, dictate its unique chemical behavior [REFS-4, REFS-5]. Substituting it with a more active derivative would alter the reaction pathway in a synthesis or fail to answer questions about biosynthesis, as N-Demethylloine is the specific, putative biogenic precursor to all other lolines [REFS-6, REFS-7].
[1] Riedell, W. E., Kieckhefer, R. E., Petroski, R. J., & Powell, R. G. (1991). Naturally-occurring and synthetic loline alkaloid derivatives: Insect feeding behavior modification and toxicity. Journal of Entomological Science, 26(1), 122-129. View Source
[2] Schardl, C. L., Grossman, R. B., Nagabhyru, P., Faulkner, J. R., & Mallik, U. P. (2007). Loline alkaloids: Currencies of mutualism. Phytochemistry, 68(7), 980-996. View Source
[3] Blagbrough, I. S., et al. (2021). Asymmetric synthesis of the loline alkaloids. University of Oxford. View Source
[4] Ye, J. L., et al. (2016). The asymmetric total synthesis of (+)-N-acetyl norloline. Chemical Communications, 52(3), 561-563. View Source
[5] Bush, L. P., Fannin, F. F., Siegel, M. R., Dahlman, D. L., & Burton, H. R. (1993). Chemistry, occurrence and biological effects of saturated pyrrolizidine alkaloids associated with endophyte-grass interactions. Agriculture, Ecosystems & Environment, 44(1-4), 81-102. View Source
Quantitative Differentiation of N-Demethylloine from Related Analogs
N-Demethylloine Exhibits Higher Basicity (pKa) than Loline
N-Demethylloine demonstrates a lower pKa value (8.95) compared to loline (pKa 9.36) [REFS-1, REFS-2]. This difference in basicity confirms the electronic effect of the N-methyl group present in loline, making N-Demethylloine a stronger base.
This quantifiable difference in pKa informs extraction and purification strategies, as N-Demethylloine will be protonated and partition differently than its N-methylated counterpart under acidic conditions.
N-Demethylloine Possesses a Lower Density than N-Methylloline
The predicted density of N-Demethylloine is 1.30 g/cm³, which is significantly higher than that of the N,N-dimethylated analog, N-Methylloline (density 1.0172 g/cm³) [REFS-1, REFS-2]. This difference is consistent with the increased molecular weight and altered intermolecular forces due to the additional methyl groups.
Predicted value for target; experimental value for comparator at 20 °C
Why This Matters
This provides a clear, measurable physical property for confirming the identity and purity of N-Demethylloine, distinguishing it from a close structural analog that could be present as a contaminant or byproduct.
Compound IdentificationFormulationQuality Control
[1] CAS Common Chemistry. (n.d.). N-Methylloline (CAS 22143-50-6). View Source
N-Demethylloine Displays a High Optical Rotation Compared to Loline
N-Demethylloine has a reported specific optical rotation of [α]D +15.1° , which is substantially higher than that of loline, reported as [α]D25 +4.6° [1].
StereochemistryAnalytical ChemistryQuality Control
Evidence Dimension
Optical Activity
Target Compound Data
[α]16 D +15.1°
Comparator Or Baseline
Loline: [α]D25 +4.6° (c = 4.37 in water)
Quantified Difference
>3-fold higher optical rotation
Conditions
Target measured at 16°C; comparator measured at 25°C with c = 4.37 in water
Why This Matters
This significant difference in optical rotation provides a rapid, reliable, and quantitative method (polarimetry) for distinguishing between N-Demethylloine and loline, which is crucial for verifying the identity of the compound upon receipt or during synthetic work.
StereochemistryAnalytical ChemistryQuality Control
[1] O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 999 View Source
Key Research and Industrial Applications for N-Demethylloine (CAS 1401-58-7)
Synthesis of Loline Alkaloid Derivatives for Structure-Activity Relationship (SAR) Studies
N-Demethylloine is the essential starting material for generating a range of loline alkaloids through simple chemical modifications, such as N-alkylation or N-acylation [1]. Its procurement allows researchers to create a library of compounds with controlled variation at the N-1 position (e.g., loline, N-methylloline, N-acetylloline) to systematically investigate their insecticidal or antifeedant properties, as established by the foundational SAR of the loline class [2].
Investigating the Biosynthesis of Insecticidal Alkaloids in Fungal Endophytes
N-Demethylloine is a putative biogenic precursor in the biosynthetic pathway of all known loline alkaloids [REFS-3, REFS-4]. Its use in isotopic labeling studies is critical for tracing the metabolic flux from simple precursors (e.g., ornithine, putrescine) to the more complex, bioactive lolines [5]. Researchers can use this compound to probe the activity of specific enzymes like LolA and LolO in fungal endophytes like Neotyphodium uncinatum.
Analytical Reference Standard for Metabolite Profiling in Plant-Fungal Symbioses
N-Demethylloine is produced by specific grass-endophyte symbioses and can be detected in culture filtrates and plant tissues [REFS-6, REFS-7]. The quantifiable physicochemical properties (e.g., specific optical rotation [α]D +15.1°, density 1.30 g/cm³) make it a valuable analytical reference standard for HPLC, GC-MS, or LC-MS methods aimed at quantifying loline alkaloid profiles in ecological, agricultural, or toxicological studies.
Developing Advanced Synthetic Methodologies for Strained Polycyclic Amines
The unique, strained oxygen-bridged tricyclic core of N-Demethylloine makes it an attractive target for demonstrating new synthetic methods in organic chemistry. Its successful asymmetric total synthesis in 12 steps from (R)-glyceraldehyde acetonide, involving key reactions like vinylogous aldol reactions and reductive aminations, showcases its utility as a benchmark molecule for assessing the efficiency and stereocontrol of novel synthetic strategies [8].
[1] Blagbrough, I. S., et al. (2021). Asymmetric synthesis of the loline alkaloids. University of Oxford. View Source
[2] Riedell, W. E., Kieckhefer, R. E., Petroski, R. J., & Powell, R. G. (1991). Naturally-occurring and synthetic loline alkaloid derivatives: Insect feeding behavior modification and toxicity. Journal of Entomological Science, 26(1), 122-129. View Source
[3] Ye, J. L., et al. (2016). The asymmetric total synthesis of (+)-N-acetyl norloline. Chemical Communications, 52(3), 561-563. View Source
[4] Bush, L. P., Fannin, F. F., Siegel, M. R., Dahlman, D. L., & Burton, H. R. (1993). Chemistry, occurrence and biological effects of saturated pyrrolizidine alkaloids associated with endophyte-grass interactions. Agriculture, Ecosystems & Environment, 44(1-4), 81-102. View Source
[5] Schardl, C. L., Grossman, R. B., Nagabhyru, P., Faulkner, J. R., & Mallik, U. P. (2007). Loline alkaloids: Currencies of mutualism. Phytochemistry, 68(7), 980-996. View Source
[6] Faulkner, J. R., et al. (2006). On the sequence of bond formation in loline alkaloid biosynthesis. Chembiochem, 7(7), 1078-1088. View Source
[8] Ye, J. L., et al. (2016). The asymmetric total synthesis of (+)-N-acetyl norloline. Chemical Communications, 52(3), 561-563. View Source
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